molecular formula C8H11N3O4 B3337726 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 78208-74-9

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3337726
CAS No.: 78208-74-9
M. Wt: 213.19 g/mol
InChI Key: XHKULFSSKNIRKB-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 78208-74-9) is a high-purity nitro-substituted pyrazole carboxylic acid serving as a versatile building block in organic synthesis and pharmaceutical research . This compound is of significant interest as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other complex heterocyclic systems . Pyrazole derivatives with nitro and carboxylic acid functional groups, like this one, are valuable precursors for further chemical transformations, including reduction to amines and condensation to amides, enabling the exploration of structure-activity relationships . The compound has a molecular formula of C 8 H 11 N 3 O 4 and a molecular weight of 213.19 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitro-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4(2)5-6(11(14)15)7(8(12)13)10(3)9-5/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKULFSSKNIRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172191
Record name 1-Methyl-3-(1-methylethyl)-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-74-9
Record name 1-Methyl-3-(1-methylethyl)-4-nitro-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78208-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(1-methylethyl)-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with isopropyl bromide and nitric acid to introduce the isopropyl and nitro groups, respectively . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Sodium hydroxide, water.

Major Products Formed

    Reduction: 3-Isopropyl-1-methyl-4-amino-1H-pyrazole-5-carboxylic acid.

    Substitution: Various alkyl-substituted pyrazole derivatives.

    Hydrolysis: Sodium salt of this compound.

Scientific Research Applications

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson’s disease[][5].

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the kinase domain of the enzyme, preventing its phosphorylation activity. This inhibition can modulate various cellular pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) R3 Substituent R4 Substituent Similarity Score* Key Properties
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (78208-74-9) Isopropyl Nitro 0.96 81% synthetic yield; steric hindrance from isopropyl; moderate solubility
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (247583-71-7) Propyl Nitro 0.97 Higher lipophilicity due to longer alkyl chain; potential for hydrophobic interactions
3-Ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (26308-41-8) Ethyl Nitro 0.97 Reduced steric bulk compared to isopropyl; potentially higher reactivity
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (117860-54-5) Methyl Amino 0.87 Electron-donating amino group; distinct reactivity (e.g., nucleophilic substitution)
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (N/A) Isopropyl Phenyl N/A Aromatic phenyl group at position 1; altered solubility and bioactivity

Biological Activity

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (IMNPCA) is a heterocyclic organic compound with significant potential in medicinal chemistry and agricultural applications. This article delves into its biological activities, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • IUPAC Name : 2-methyl-4-nitro-5-propan-2-ylpyrazole-3-carboxylic acid

Synthesis

IMNPCA is synthesized through the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids, yielding approximately 79% . The synthetic route typically involves:

  • Condensation of Starting Materials : Reaction of pyrazole derivatives with isopropyl bromide and nitric acid.
  • Purification : Crystallization or chromatography to isolate the desired compound.

The biological activity of IMNPCA is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its potential as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. Binding to the kinase domain prevents phosphorylation, modulating cellular pathways involved in neurodegeneration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of IMNPCA and related pyrazole compounds:

  • Cell Line Studies : IMNPCA exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound demonstrated GI50 values indicating effective growth inhibition .
Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory and Antimicrobial Properties

IMNPCA has also shown promise in anti-inflammatory and antimicrobial applications. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Comparative Analysis with Similar Compounds

The unique structure of IMNPCA allows it to exhibit distinct biological activities compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidC₈H₁₁N₃O₄Lacks isopropyl group
3-Methyl-4-nitro-1-propyl-1H-pyrazoleC₇H₈N₄O₂Lacks carboxylic acid functionality
4-Nitrobenzoic acidC₇H₅NO₂Contains a nitro group but lacks pyrazole structure

The incorporation of the isopropyl group and the specific arrangement of functional groups in IMNPCA contribute to its unique pharmacological profile, making it a valuable candidate for further research.

Case Studies

Several case studies have documented the efficacy of IMNPCA in various biological assays:

  • Cytotoxicity Assay : In vitro studies demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.71 µM .
  • Enzyme Inhibition : Research indicated that IMNPCA effectively inhibits LRRK2 activity, showcasing its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via nitration of pre-functionalized pyrazole precursors. For example, ethyl acetoacetate derivatives react with isopropylhydrazine under acidic conditions to form the pyrazole core, followed by nitration at the 4-position . Key intermediates (e.g., ethyl esters) are purified via column chromatography and characterized using HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. IR spectroscopy verifies functional groups like nitro (-NO₂) and carboxylic acid (-COOH) .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) and confirms nitro group positioning via deshielding effects .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 258.1004 for C₉H₁₃N₃O₄) and detects fragmentation patterns .
  • XRD or FTIR : Resolves crystallinity and hydrogen-bonding networks in the solid state, critical for stability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura coupling involving pyrazole derivatives?

  • Methodology : For functionalizing the pyrazole core (e.g., introducing aryl groups at the 3-position), use Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) with K₃PO₄ as base. Microwave-assisted heating (100°C, 2 hr) increases coupling efficiency (>80% yield). Monitor reaction progress via TLC (ethyl acetate/hexane 1:1) and purify via flash chromatography .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyrazoles?

  • Methodology : Discrepancies in pharmacokinetic properties (e.g., bioavailability variations) may arise from substituent electronic effects. Perform comparative SAR studies using analogs (e.g., 1-ethyl-4-nitro-3-propyl derivatives) to isolate steric/electronic contributions. Use computational docking (AutoDock Vina) to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) and validate via in vitro assays (IC₅₀ comparisons) .

Q. How do solvent polarity and pH influence the stability of the carboxylic acid group in aqueous formulations?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1–9). Monitor degradation via HPLC-UV (λ = 254 nm). Carboxylic acid deprotonation (pH > 4.5) increases solubility but may promote esterification or decarboxylation. Use freeze-drying for lyophilized formulations to enhance shelf-life .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model nitration regioselectivity and steric effects of the isopropyl group .
  • Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR) and apoptosis induction (caspase-3 activation) given structural similarity to bioactive pyrazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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